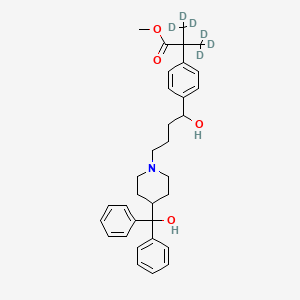

Fexofenadine-d6 Methyl Ester

Descripción

Conceptual Framework of Isotopic Labeling in Chemical Biology and Drug Development

Isotopic labeling is a technique where atoms within a molecule are replaced by their isotopes. musechem.commcnallygroup.org In pharmaceutical research, stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. metsol.com This substitution creates a molecule that is chemically identical to the parent drug but has a slightly higher molecular weight. criver.com This mass difference allows researchers to distinguish the labeled compound from its unlabeled counterpart and from other molecules in a biological system using analytical techniques like mass spectrometry. nih.gov

The primary applications of stable isotope labeling in drug development include:

Metabolism Studies: Tracking the metabolic fate of a drug by identifying its metabolites. adesisinc.com

Pharmacokinetic Analysis: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of a drug. chemicalsknowledgehub.com

Internal Standards: Serving as highly accurate internal standards for quantitative analysis in bioanalytical assays. criver.com

The use of stable isotopes offers a safe and precise method to study the behavior of drugs in biological systems, accelerating the drug development process. metsol.comsymeres.com

Contextualization of Fexofenadine (B15129) within Antihistamine Research and Metabolism

Fexofenadine is a second-generation antihistamine used to treat allergy symptoms. wikipedia.org It is a selective H1 receptor antagonist, meaning it blocks the action of histamine (B1213489), a key mediator of allergic reactions. nih.govnih.gov Unlike first-generation antihistamines, Fexofenadine does not readily cross the blood-brain barrier, resulting in minimal sedative effects. nih.gov

Fexofenadine undergoes very limited metabolism in the body. nih.govdrugbank.com Approximately 5% of a dose is metabolized in the liver. wikipedia.org The majority of the drug is eliminated unchanged, primarily in the feces (around 80%) and to a lesser extent in the urine (about 11%). wikipedia.orgdrugbank.com The identified metabolites include a methyl ester derivative. drugbank.com

Academic Rationale for Deuterium Labeling of Fexofenadine Derivatives: A Research Compound Perspective

The deuterium labeling of Fexofenadine derivatives, such as Fexofenadine-d6 Methyl Ester, is primarily for research purposes. medchemexpress.comchemsrc.com Deuterated compounds are valuable tools in various stages of drug discovery and development. mcnallygroup.org

The key reasons for using deuterated Fexofenadine derivatives in research include:

Internal Standards for Bioanalysis: Due to their similar chemical and physical properties to the unlabeled drug, deuterated compounds are ideal internal standards for mass spectrometry-based quantification. They co-elute with the analyte but are distinguishable by their higher mass, allowing for accurate and precise measurement of the drug in biological samples.

Metabolite Identification: Labeled compounds can be used to trace the metabolic pathways of a drug. By analyzing the mass spectra of samples from metabolism studies, researchers can identify metabolites that retain the deuterium label.

Pharmacokinetic Studies: Deuterium labeling can be used to investigate the absorption, distribution, metabolism, and excretion (ADME) of Fexofenadine. chemicalsknowledgehub.com In some cases, the substitution of hydrogen with deuterium can alter the rate of metabolism, a phenomenon known as the "deuterium kinetic isotope effect," which can provide insights into the metabolic stability of the drug.

This compound, specifically, is a labeled version of a known, albeit minor, metabolite of Fexofenadine. lgcstandards.comdrugbank.com Its use in research allows for the precise study of the formation and fate of this particular metabolite.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C32H33D6NO4 |

| Molecular Weight | 507.7 g/mol |

| CAS Number | 1286458-00-1 |

| Synonyms | This compound, Methyl 2-(4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)-2-(methyl-d3)propanoate-3,3,3-d3 |

Source: synzeal.comchemsrc.com

Research Applications

| Application | Description |

| Metabolism Studies | Serves as a tracer to understand the metabolic pathways of Fexofenadine. evitachem.com |

| Internal Standard | Used as an internal standard for the quantification of Fexofenadine and its metabolites in biological fluids during pharmacokinetic studies. |

| Analytical Method Development | Utilized in the development and validation of analytical methods for Fexofenadine. synzeal.comclearsynth.com |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C33H41NO4 |

|---|---|

Peso molecular |

521.7 g/mol |

Nombre IUPAC |

methyl 3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoate |

InChI |

InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3/i1D3,2D3 |

Clave InChI |

GOUQSHOAAGQXNJ-WFGJKAKNSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)(C(=O)OC)C([2H])([2H])[2H] |

SMILES canónico |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC |

Origen del producto |

United States |

Chemical Synthesis and Isotopic Labeling Strategies for Fexofenadine D6 Methyl Ester

Synthetic Pathways for Deuterium (B1214612) Incorporation into the Fexofenadine (B15129) Core Structure

The "d6" designation in Fexofenadine-d6 Methyl Ester refers to the presence of six deuterium atoms. The specific sites of deuteration are the two methyl groups attached to the quaternary carbon of the propanoate moiety. The chemical name for this compound is Methyl 2-(4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)-2-(methyl-d3)propanoate-3,3,3-d3. synzeal.com

The hydrogen atoms on these methyl groups are not readily exchangeable under physiological conditions, which is a critical requirement for a stable isotope-labeled internal standard. google.com This stability means that the deuterium labels cannot be introduced by simple hydrogen-deuterium exchange reactions on the final fexofenadine molecule. Instead, the synthetic implication is that the trideuterated methyl groups must be introduced early in the synthesis by using a deuterated starting material or intermediate. google.com The synthesis must be designed around a precursor that already contains the C(CD₃)₂ moiety.

The synthesis of the fexofenadine scaffold can be accomplished through various routes, often starting with α,α-dimethylphenylacetic acid or its ester. googleapis.comresearchgate.net For the deuterated analog, the key precursor is the appropriately labeled 2-phenyl-2-methylpropanoic acid, specifically 2-(phenyl)-2-(methyl-d3)propanoic-d3 acid.

A plausible synthetic sequence, adapted from known fexofenadine syntheses, is outlined below: researchgate.netgoogle.com

Friedel-Crafts Acylation: The synthesis often begins with a Friedel-Crafts reaction. The deuterated precursor, 2-(phenyl)-2-(methyl-d3)propanoic-d3 acid, is first converted to an acid chloride or another activated form. This is then reacted with a suitable benzene (B151609) derivative (like 4-chlorobutyryl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to attach the four-carbon chain to the phenyl ring.

Condensation with Azacyclonol: The resulting ketone intermediate is condensed with α,α-diphenyl-4-piperidinemethanol (azacyclonol). This N-alkylation reaction typically occurs under basic conditions, where the piperidine (B6355638) nitrogen displaces the chlorine atom on the butyl chain to form the core structure of fexofenadone-d6.

Ketone Reduction: The ketone group on the butyl chain is then selectively reduced to a hydroxyl group. A common reducing agent for this transformation is sodium borohydride (B1222165) in a protic solvent like methanol (B129727). googleapis.com This step yields Fexofenadine-d6.

Esterification: The final step is the conversion of the carboxylic acid group of Fexofenadine-d6 into a methyl ester. This is typically achieved by treating the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. googleapis.com This acid-catalyzed esterification (Fischer esterification) yields the target compound, this compound.

Table 1: Key Reactions in this compound Synthesis

| Reaction Step | Reactants | Reagents/Catalysts | Product |

| Friedel-Crafts Acylation | Deuterated phenylpropanoic acid derivative, 4-chlorobutyryl chloride | AlCl₃ | 2-(4-(4-chlorobutanoyl)phenyl)-2-(methyl-d3)propanoic-d3 acid derivative |

| N-Alkylation | Acylated intermediate, Azacyclonol | K₂CO₃, KI | Fexofenadone-d6 |

| Ketone Reduction | Fexofenadone-d6 | NaBH₄, Methanol | Fexofenadine-d6 |

| Esterification | Fexofenadine-d6, Methanol | H₂SO₄ (catalytic) | This compound |

Methodological Approaches for Stable Isotope Labeling

The successful synthesis of a stable isotope-labeled compound like this compound hinges on the methods used to introduce the isotopes and ensure the final product's quality.

As previously mentioned, the hydrogens on the target methyl groups are non-labile, making direct deuterium exchange on the final product unfeasible. google.com Therefore, the labeling strategy relies on "synthetic incorporation" using deuterated building blocks rather than exchange reactions.

Catalysts play a crucial role throughout the synthesis:

Lewis Acids (e.g., AlCl₃): Essential for the initial Friedel-Crafts acylation to activate the acylating agent and facilitate electrophilic aromatic substitution.

Phase Transfer Catalysts: Sometimes used in the N-alkylation step to improve the reaction between the aqueous and organic phases, enhancing yield and reaction rate.

Acid Catalysts (e.g., H₂SO₄): Used in the final esterification step to protonate the carboxylic acid's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. googleapis.com

Achieving high isotopic purity is paramount for an internal standard to ensure accurate quantification in analytical assays. Several strategies are employed to meet this requirement:

High-Enrichment Starting Materials: The synthesis must begin with a precursor that has a very high degree of deuteration, such as methyl-d3 iodide or a similarly enriched methylating agent, which is used to construct the initial C(CD₃)₂ group. The isotopic enrichment of the final product is directly dependent on the enrichment of the starting materials.

Controlled Reaction Conditions: Throughout the synthesis, reaction conditions must be carefully controlled to prevent any unintended hydrogen-deuterium (H/D) exchange. This includes the choice of solvents, reagents, and temperature. For example, using non-deuterated solvents or reagents in certain steps could potentially lead to a reduction in isotopic enrichment.

Purification Techniques: After synthesis, rigorous purification is essential. High-performance liquid chromatography (HPLC) is a common method used to separate the desired deuterated compound from any non-deuterated or partially deuterated impurities.

Analytical Verification: The final product's isotopic purity and enrichment are confirmed using analytical techniques. Mass spectrometry is used to determine the distribution of isotopic masses (e.g., d0 to d6), while Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the specific locations of the deuterium atoms. Purity levels for such standards often exceed 99% isotopic enrichment. caymanchem.com

Advanced Analytical Methodologies Employing Fexofenadine D6 Methyl Ester

Application as an Internal Standard in Quantitative Bioanalytical Assays

Fexofenadine-d6 Methyl Ester, the stable isotope-labeled analogue of Fexofenadine (B15129) Methyl Ester, serves a critical role as an internal standard in advanced analytical methodologies. synzeal.commedchemexpress.com Its application is fundamental to quantitative bioanalytical assays where precision and accuracy are paramount. By incorporating a known quantity of this deuterated standard into an unknown sample, analysts can correct for variations that may occur during sample preparation, injection, and ionization in mass spectrometry. This ensures a high degree of confidence in the final concentration determined for the unlabeled target analyte, Fexofenadine Methyl Ester.

Principles of Isotope Dilution Mass Spectrometry for Enhanced Analytical Precision

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique regarded as a method of the highest metrological standing for its ability to achieve high accuracy and precision. wikipedia.org The core principle of IDMS involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample containing the native analyte (Fexofenadine Methyl Ester). wikipedia.orgosti.gov This addition creates a mixture where the ratio of the isotopically labeled compound to the unlabeled compound is fixed.

The mass spectrometer can differentiate between the labeled ("heavy") and unlabeled ("light") forms of the molecule due to their mass difference. pharmafocusamerica.com During analysis, any sample loss or variability in instrument response will affect both the analyte and the internal standard equally, leaving their ratio unchanged. acs.org By precisely measuring this final isotope ratio, the initial concentration of the native analyte in the sample can be calculated with exceptional accuracy, effectively compensating for matrix effects and procedural inconsistencies. wikipedia.orgpharmafocusamerica.comacs.org This methodology can reduce the uncertainty of measurement results significantly, often from 5% down to 1%. wikipedia.org

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The development of robust LC-MS/MS methods is essential for the selective and sensitive quantification of compounds in complex biological fluids. The use of a stable isotope-labeled internal standard like this compound is integral to this process, providing a reliable reference for the quantification of its unlabeled counterpart.

Before analysis by LC-MS/MS, the target analyte and internal standard must be isolated from interfering components within the biological matrix, such as proteins and salts. Two common and effective techniques are protein precipitation (PPT) and solid-phase extraction (SPE). researchgate.netamanote.com

Protein Precipitation (PPT): This is a rapid and straightforward method where a water-miscible organic solvent, such as acetonitrile (B52724), is added to the plasma sample. amanote.com The solvent disrupts the hydration shell of the proteins, causing them to precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis. This technique is well-suited for high-throughput applications. amanote.com

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT. The sample is passed through a cartridge containing a solid sorbent (e.g., C18) that retains the analyte and internal standard. researchgate.net Interfering substances are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. This results in a more concentrated and cleaner sample, which can improve assay sensitivity and reduce matrix effects. researchgate.net

| Technique | Principle | Advantages | Disadvantages | Typical Application |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent (e.g., acetonitrile). | Fast, simple, cost-effective, high-throughput. amanote.com | Less clean extract, potential for significant matrix effects. acs.org | Rapid screening and high-throughput pharmacokinetic studies. |

| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent followed by elution. researchgate.net | Provides a cleaner extract, reduces matrix effects, can concentrate the sample. | More time-consuming, higher cost, requires method development. | Assays requiring low limits of quantification and high precision. |

Liquid chromatography is employed to separate the analyte of interest from other components in the prepared sample before it enters the mass spectrometer. For fexofenadine and its derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach. nih.govafricanjournalofbiomedicalresearch.com

Optimization involves selecting the appropriate column, mobile phase, and flow rate to achieve a sharp peak shape, good resolution, and a short run time. C18 and phenyl-hexyl columns are frequently used for this separation. nih.govphenomenex.com The mobile phase typically consists of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer, often containing ammonium (B1175870) formate (B1220265) or acetate (B1210297) with formic acid to control pH and improve ionization. nih.govnih.gov Elution can be either isocratic (constant mobile phase composition) or gradient (composition changes over time) to optimize separation. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) | nih.gov |

| Mobile Phase | Acetonitrile and 20 mM KH2PO4 solution (pH 7.5) | dergipark.org.tr |

| Flow Rate | 0.5 mL/min to 1.2 mL/min | nih.govdergipark.org.tr |

| Run Time | Approximately 3.0 to 4.0 minutes | nih.govnih.gov |

| Detection Wavelength (UV) | 220 nm | iajps.comscholarsresearchlibrary.com |

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalysis. Electrospray ionization (ESI) is a common technique used to generate charged ions from the analytes eluting from the LC column, typically operating in positive ion mode for fexofenadine and its derivatives. nih.govnih.gov

The most widely used detection method is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). pharmafocusamerica.com In this mode, the mass spectrometer is set to isolate a specific precursor ion (the parent molecule's mass-to-charge ratio, m/z) for the analyte. This precursor ion is then fragmented in a collision cell, and a specific, characteristic product ion is monitored. This two-stage filtering (precursor → product) dramatically increases selectivity by eliminating background noise. The transition from precursor to product ion is specific for the analyte and its internal standard. Parameters such as collision energy are optimized to maximize the signal of the product ion. nih.gov

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |

|---|---|---|---|---|---|

| Fexofenadine | Positive ESI | 502.1 - 502.3 | 466.2 | 27 | nih.govnih.gov |

| Fexofenadine-d10 (Internal Standard) | Positive ESI | 512.3 | 476.2 | 28 | nih.gov |

Assessment of Methodological Performance Metrics (e.g., linearity, precision, accuracy, limits of quantification)

Once an LC-MS/MS method is developed, it must be validated to ensure it is reliable for its intended purpose. Key performance metrics are assessed according to regulatory guidelines.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. It is typically demonstrated by a calibration curve with a correlation coefficient (R²) of ≥0.99. nih.govdergipark.org.triajps.com

Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (%RSD) and should generally be within ±15%. nih.gov

Accuracy: The closeness of the measured value to the true value. It is expressed as the percentage of recovery or percent bias and should also be within ±15% of the nominal value (±20% at the lower limit of quantification). nih.govdergipark.org.tr

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For fexofenadine in human plasma, LOQs are often in the low ng/mL range. nih.govnih.gov

| Parameter | Typical Acceptance Criteria/Value | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.998 | nih.gov |

| Linear Range | 1.0 - 600 ng/mL | nih.govnih.gov |

| Precision (%RSD) | < 15% | nih.goviajps.com |

| Accuracy (% Recovery) | 93% to 100.52% (within 85-115%) | nih.govdergipark.org.tr |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | nih.gov |

Strategies for Addressing and Mitigating Ion Suppression and Matrix Effects in LC-MS/MS

In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), matrix effects represent a significant challenge, occurring when co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. chromatographyonline.com This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative bioanalysis. mdpi.comchromatographyonline.com Ion suppression, the more common effect, reduces the analyte's signal intensity and can arise from competition for ionization in the MS source or alterations in the physical properties of the spray droplet. researchgate.net

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to compensate for these effects. chromatographyonline.combohrium.com Since a SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects is effectively normalized, leading to accurate and precise quantification. unc.eduamanote.com

Several other strategies can be employed, often in conjunction with a SIL-IS, to minimize the impact of matrix effects. These approaches focus on either removing the interfering components or separating them chromatographically from the analyte.

Key Mitigation Strategies:

| Strategy | Principle | Application Notes |

| Sample Preparation | The goal is to remove interfering matrix components (e.g., phospholipids, proteins, salts) before LC-MS/MS analysis. chromatographyonline.com | Techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). While PPT is rapid, LLE and SPE offer cleaner extracts, significantly reducing matrix interference. chromatographyonline.com |

| Chromatographic Separation | Modifying chromatographic conditions to achieve baseline separation between the analyte and matrix components. | This can be done by adjusting the mobile phase composition, gradient profile, or using a different column chemistry. The aim is to ensure interfering compounds elute at different retention times than the analyte. chromatographyonline.commdpi.com |

| Sample Dilution | Reducing the concentration of all components in the sample, including interfering matrix components. | This is a simple approach but may compromise the limit of quantification if the analyte concentration is already low. chromatographyonline.commdpi.com |

| Use of SIL-IS | A deuterated analog, like this compound, is added to samples. It behaves identically to the analyte during extraction, chromatography, and ionization. | This is the gold standard for compensating for matrix effects, as it corrects for variations in both sample processing and ionization efficiency. bohrium.comunc.edu |

By implementing these strategies, particularly the use of this compound as an internal standard, analytical laboratories can effectively overcome the challenges posed by ion suppression and matrix effects, ensuring the generation of reliable and accurate quantitative data. mdpi.comunc.edu

Utility in Other Advanced Spectroscopic and Chromatographic Techniques

Beyond its primary role in LC-MS/MS, this compound is a valuable tool in other advanced analytical methodologies for structural confirmation and specialized quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Confirmation and Structural Elucidation

The synthesis of an isotopically labeled standard requires confirmation that the deuterium atoms have been incorporated at the intended positions and have not scrambled to other locations on the molecule. ¹H NMR (Proton NMR) is particularly effective for this purpose. The signals corresponding to the protons that have been replaced by deuterium atoms will be absent from the ¹H NMR spectrum. For this compound, where the labeling is on the two methyl groups of the isobutyric acid moiety, the characteristic singlet or doublet for these six protons would disappear, providing direct evidence of successful deuteration at the target site.

Furthermore, a full suite of NMR experiments, including ¹³C NMR, COSY, HSQC, and HMBC, can be used to provide a complete structural assignment. nih.gov This comprehensive analysis confirms that the core structure of the fexofenadine methyl ester molecule remains intact after the labeling process, ensuring its suitability as an internal standard.

High-Resolution Mass Spectrometry for Precise Mass Determination and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy, typically within 5 ppm, allowing for the determination of an elemental composition. wiley.com For this compound, HRMS is used to confirm its identity and isotopic purity.

The technique can differentiate between the unlabeled Fexofenadine Methyl Ester and its d6-labeled counterpart based on their precise masses. The replacement of six hydrogen atoms (¹H) with six deuterium atoms (²H) results in a specific mass increase that can be accurately measured by HRMS. This precise mass measurement serves as definitive confirmation of the compound's elemental formula, C₃₃H₃₅D₆NO₄.

Moreover, HRMS can resolve the isotopic pattern of the molecule. The instrument provides a spectrum showing the relative abundances of the different isotopic peaks. The observed isotopic distribution for this compound must match the theoretical pattern calculated for its specific elemental composition, which includes the six deuterium atoms. This analysis confirms both the successful incorporation of the deuterium labels and the isotopic purity of the standard.

Theoretical Mass Comparison:

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| Fexofenadine Methyl Ester | C₃₃H₄₁NO₄ | 515.3036 |

| This compound | C₃₃H₃₅D₆NO₄ | 521.3413 |

Gas Chromatography/Mass Spectrometry (GC/MS) for Derivatization-Based Metabolomics

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com However, many pharmaceutical compounds and metabolites, including fexofenadine and its methyl ester, are non-volatile due to the presence of polar functional groups like hydroxyl and carboxylic acids. hmdb.ca To make them suitable for GC/MS analysis, a chemical derivatization step is required to increase their volatility. researchgate.netmdpi.com

In a metabolomics context, Fexofenadine Methyl Ester would be analyzed by GC/MS after derivatization, typically through silylation. This process replaces the active hydrogens on the hydroxyl groups with a nonpolar trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility. researchgate.net

This compound would serve as the ideal internal standard in such a workflow. It is added to the biological sample prior to extraction and derivatization. It undergoes the exact same chemical derivatization process as the non-labeled analyte. During GC/MS analysis, the derivatized this compound co-elutes with the derivatized analyte but is easily distinguished by the mass spectrometer due to its higher mass from the deuterium labels. This approach corrects for any variability in extraction efficiency and derivatization yield, enabling precise and accurate quantification of Fexofenadine Methyl Ester in complex metabolomic studies. mdpi.com

Hypothetical GC/MS Derivatization Workflow:

| Step | Description | Purpose |

| 1. Spiking | This compound is added to the biological sample. | To provide an internal standard for quantification. |

| 2. Extraction | Analytes are extracted from the matrix (e.g., using LLE or SPE). | To isolate and concentrate the compounds of interest. |

| 3. Derivatization | The dried extract is reacted with a silylating agent (e.g., MSTFA). | To increase the volatility of the analytes for GC analysis. mdpi.com |

| 4. GC/MS Analysis | The derivatized sample is injected into the GC/MS system. | To separate, detect, and quantify the derivatized analyte and internal standard. |

Investigations in Metabolic and Pharmacokinetic Research Utilizing Deuterated Probes in Vitro and Preclinical Contexts

Elucidation of Fexofenadine (B15129) Metabolic Pathways and Metabolite Identification

Fexofenadine is characterized by its minimal metabolism, with approximately 5% of an administered dose being biotransformed in the body. nih.govmdpi.com The vast majority of the drug is eliminated unchanged, primarily through biliary and renal excretion. mdpi.com Despite this low metabolic turnover, understanding the pathways that do exist is crucial for a complete pharmacological profile. Deuterated compounds are instrumental in these investigations, providing the high sensitivity and specificity required to study minor metabolic routes.

In vitro metabolism studies are fundamental to identifying potential metabolic pathways and the enzymes responsible. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes like the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, making them a standard model for these investigations. nih.govresearchgate.net

For fexofenadine, studies using human hepatic microsomes have been conducted to explore its metabolic fate. fda.gov The general procedure involves incubating the parent drug with microsomes in the presence of necessary cofactors (e.g., NADPH for CYP enzymes). researchgate.net Over time, samples are taken and analyzed, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect the disappearance of the parent drug and the formation of metabolites. nih.gov

In this context, deuterated standards like Fexofenadine-d6 Methyl Ester are critical. While the non-labeled fexofenadine is the substrate, the deuterated analog of the expected metabolite serves as an ideal internal standard for its precise quantification. medchemexpress.com The mass difference introduced by the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the metabolite formed from the drug and the spiked internal standard, ensuring accurate measurement even at the low concentrations expected from fexofenadine's limited metabolism. nih.gov While fexofenadine's metabolism is minor, these in vitro systems are essential for confirming the identity of metabolites and for initial screening of potential enzymatic pathways, even if the specific enzymes for fexofenadine have not been fully elucidated. nih.gov

The primary and only consistently identified metabolite of fexofenadine is its methyl ester. nih.gov This compound is also recognized as a potential process-related impurity in the synthesis of the drug substance, often referred to as Impurity C or D in pharmacopeial monographs. researchgate.netnih.gov

This compound is the stable isotope-labeled version of this metabolite. lgcstandards.com Its primary application in research is not as a metabolite itself, but as a certified reference material and internal standard for the unequivocal identification and quantification of the biologically formed fexofenadine methyl ester in various matrices. nih.govsigmaaldrich.com In analytical methods like LC-MS/MS, a known amount of this compound is added to a biological sample (e.g., plasma, feces, or a microsomal incubation). Because the deuterated standard has nearly identical chemical and physical properties to the actual metabolite, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, its distinct mass allows for separate detection, enabling highly accurate correction for any sample loss or matrix effects during sample preparation and analysis.

Other related substances and potential degradation products of fexofenadine, such as keto-fexofenadine, have also been identified. nih.gov For research purposes, deuterated versions of these compounds can also be synthesized to support the development of validated, stability-indicating analytical methods.

| Compound/Metabolite | Role in Research |

| Fexofenadine Methyl Ester | Primary metabolite of fexofenadine; also a known process impurity. nih.govresearchgate.net |

| This compound | Deuterated internal standard used for the precise quantification of Fexofenadine Methyl Ester in biological samples via mass spectrometry. medchemexpress.comlgcstandards.com |

| Keto-Fexofenadine (Impurity A) | A known related compound and potential degradation product of fexofenadine. nih.gov |

| meta-Isomer of Fexofenadine (Impurity B) | A known process-related impurity of fexofenadine. nih.gov |

Preclinical Pharmacokinetic Studies in Animal Models (Focus on Methodological Support and Mechanistic Insights)

Preclinical studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate before human trials. For fexofenadine, these studies have been conducted in various species, including mice, rats, and dogs, providing key insights into its transporter-mediated disposition. fda.govnih.govnih.gov

The kinetic parameters of enzyme-mediated metabolism—Michaelis constant (Km) and maximum velocity (Vmax)—are determined in isolated biological systems like liver microsomes or hepatocytes to calculate the intrinsic clearance (CLint). currentseparations.com CLint represents the theoretical maximum clearance of a drug from a specific organ if blood flow were not a limiting factor and is calculated as the ratio of Vmax to Km. currentseparations.com

Instead, kinetic studies for fexofenadine have focused more on its interactions with drug transporters. For instance, the affinity of fexofenadine for a specific transporter is also described by a Michaelis constant (Km), which represents the substrate concentration at which the transport rate is half of its maximum. In vitro studies using transfected mammalian cell models have identified OATP1A2 as a key transporter for fexofenadine absorption, with a determined Km value of approximately 32-35 μM. researchgate.net This transporter-related Km is a more pharmacokinetically relevant parameter for fexofenadine than any metabolic Km value.

| Parameter | Definition | Relevance to Fexofenadine |

| Vmax (Metabolic) | Maximum rate of an enzyme-catalyzed reaction. | Low relevance due to minimal metabolism. |

| Km (Metabolic) | Substrate concentration at half Vmax. | Low relevance due to minimal metabolism. |

| CLint (Metabolic) | Intrinsic ability of the liver to metabolize a drug (Vmax/Km). | Low, as metabolism is not a major clearance pathway. mmv.org |

| Km (Transporter) | Substrate concentration at half the maximum transport rate. | High relevance; affinity for transporters like OATP1A2 (Km ≈ 32 μM) is a key determinant of fexofenadine's oral absorption and pharmacokinetics. researchgate.net |

Isotopically labeled compounds are the gold standard for tracing the disposition of a drug in preclinical ADME studies. While early studies often used radiolabeled compounds like [14C]fexofenadine, stable isotope-labeled (e.g., deuterated) compounds are now frequently used in conjunction with mass spectrometry to avoid handling radioactive materials. medchemexpress.com

A pivotal preclinical study illustrating this principle used [14C]fexofenadine in wild-type mice and in mice genetically engineered to lack the mdr1a gene, which codes for the P-glycoprotein (P-gp) efflux transporter. nih.gov After administering the labeled fexofenadine, researchers could track its concentration in plasma and tissues. The results showed a 5-fold increase in plasma levels and a 9-fold increase in brain levels in the knockout mice compared to wild-type mice. nih.gov This unequivocally demonstrated the crucial role of P-gp in limiting the systemic exposure and central nervous system penetration of fexofenadine.

Similarly, whole-body autoradiography studies in rats administered [14C]fexofenadine have been used to visualize the distribution of the drug throughout the body. fda.gov These tracing techniques, whether using radioactive or stable isotopes, are essential for identifying major routes of elimination and understanding the complete ADME profile of a compound in a preclinical setting.

Studies of Drug Transporter Function and Drug-Drug Interactions (In Vitro and Preclinical Models)

It is well-established that the pharmacokinetics of fexofenadine are governed by drug transporters. It is a substrate for both uptake transporters, primarily the Organic Anion Transporting Polypeptide (OATP) family, which facilitate its absorption from the gut, and efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen and out of cells. nih.govunc.edu This interplay makes fexofenadine an ideal probe drug for studying transporter function and transporter-mediated drug-drug interactions (DDIs). mdpi.comnih.gov

In vitro models, such as polarized epithelial cell lines (e.g., LLC-PK1) or human embryonic kidney cells (HEK293) engineered to express a single transporter, are widely used to investigate these interactions. nih.govnih.govbioivt.com In these assays, a labeled substrate like [14C]fexofenadine or a non-labeled version quantified using a deuterated internal standard is used to measure the rate of transport across the cell membrane. These systems can determine if a new chemical entity is a substrate or inhibitor of a specific transporter by observing its effect on fexofenadine transport. For example, studies have shown that various drugs can inhibit the OATP1A2-mediated transport of fexofenadine, providing a mechanism for clinically observed DDIs. researchgate.net

Preclinical models, particularly knockout mice, have been vital in confirming the in vivo significance of these transporters. As noted, studies in P-gp knockout mice confirmed the transporter's role in fexofenadine's disposition. nih.gov These integrated in vitro and preclinical studies, heavily reliant on labeled probes, are crucial for predicting how co-administered drugs might alter fexofenadine levels in humans.

| Transporter Family | Specific Transporter | Role in Fexofenadine Disposition | Known Inhibitors/Interacting Substances |

| OATP (Influx) | OATP1A2, OATP2B1 | Facilitate intestinal absorption. unc.edu | Fruit juices (grapefruit, apple), Losartan, Dextromethorphan, Buspirone. researchgate.netunc.edu |

| P-gp (Efflux) | P-glycoprotein (MDR1/ABCB1) | Limits intestinal absorption and brain penetration by pumping fexofenadine out of cells. nih.gov | Verapamil, Itraconazole. researchgate.net |

This compound as an Analytical Tool for Investigating Transporter-Mediated Processes

The pharmacokinetics of fexofenadine are significantly influenced by various drug transporters, including P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs). nih.govnih.gov Understanding the interplay between fexofenadine and these transporters is critical for predicting potential drug-drug interactions and variability in patient response. In vitro and preclinical studies designed to elucidate these interactions rely on sensitive and accurate analytical methods to quantify fexofenadine concentrations in experimental systems like cell lysates and tissue homogenates.

This compound is ideally suited to serve as an internal standard in the LC-MS/MS methods developed for these investigations. nih.gov Its chemical properties are nearly identical to the unlabeled fexofenadine methyl ester, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass due to the six deuterium atoms allows for distinct detection by the mass spectrometer, enabling precise quantification of the unlabeled fexofenadine.

Research in this area often involves cell-based assays using cell lines that overexpress specific transporters. In such studies, the uptake and efflux of fexofenadine are measured to determine its affinity for and transport by these proteins. The use of a deuterated internal standard like this compound is essential for generating reliable quantitative data from these experiments.

Table 1: Key Transporters Involved in Fexofenadine Disposition

| Transporter | Type | Role in Fexofenadine Pharmacokinetics |

| P-glycoprotein (P-gp) | Efflux | Limits intestinal absorption and facilitates biliary excretion. nih.gov |

| OATP1B1 | Influx | Mediates hepatic uptake. |

| OATP1B3 | Influx | Contributes to hepatic uptake. nih.gov |

| OATP2B1 | Influx | Involved in intestinal absorption. nih.gov |

This table is interactive. You can sort and filter the data.

Investigation of Stereoselective Disposition using Deuterated Analogues in Preclinical Systems

Fexofenadine is a chiral molecule and exists as two enantiomers, (R)-fexofenadine and (S)-fexofenadine. nih.gov It is common for enantiomers of a drug to exhibit different pharmacokinetic and pharmacodynamic properties. Indeed, studies have revealed a stereoselective disposition of fexofenadine, with plasma concentrations of the (R)-enantiomer being higher than those of the (S)-enantiomer following oral administration of the racemic mixture. nih.gov This stereoselectivity is attributed to differential interactions of the enantiomers with drug transporters. nih.gov

Preclinical investigations into this stereoselective disposition utilize deuterated analogs as internal standards for the accurate, simultaneous quantification of both (R)- and (S)-fexofenadine in biological samples. While this compound would be used to quantify the methyl ester derivative, the principle extends to the use of Fexofenadine-d6 for the quantification of fexofenadine enantiomers. Chiral chromatography is employed to separate the enantiomers before they are detected by mass spectrometry, with the deuterated internal standard ensuring the accuracy of the measurement for each enantiomer.

In vitro studies using transporter-expressing cell lines have demonstrated that the uptake of (R)-fexofenadine by OATP2B1 is greater than that of (S)-fexofenadine. nih.gov Conversely, P-gp appears to have a greater affinity for the (S)-enantiomer, leading to its more extensive efflux. nih.gov These differential interactions contribute to the observed differences in the plasma concentrations of the two enantiomers in vivo.

Table 2: Comparative In Vitro Transporter Interactions of Fexofenadine Enantiomers

| Enantiomer | Transporter | Nature of Interaction | Implication for Disposition |

| (R)-Fexofenadine | OATP2B1 | Higher affinity for uptake | Enhanced absorption |

| (S)-Fexofenadine | OATP2B1 | Lower affinity for uptake | Reduced absorption |

| (R)-Fexofenadine | P-glycoprotein | Lower affinity for efflux | Reduced efflux |

| (S)-Fexofenadine | P-glycoprotein | Higher affinity for efflux | Enhanced efflux |

This table is interactive. You can sort and filter the data.

Academic and Research Significance of Fexofenadine D6 Methyl Ester

Contribution to the Fundamental Understanding of Fexofenadine's Biotransformation Profile

The study of how a drug is metabolized, or its biotransformation, is fundamental to pharmacology. While fexofenadine (B15129) is known to be minimally metabolized, with approximately 5% of a dose undergoing transformation in the liver, understanding these minor pathways is crucial for a complete safety and efficacy profile. nih.gov One of the identified metabolites is the methyl ester of fexofenadine, which accounts for roughly 3.6% of the total dose. nih.gov

Fexofenadine-d6 Methyl Ester serves as a critical analytical reference standard for the precise investigation of this specific metabolic pathway. In metabolic studies, researchers analyze biological samples (such as plasma or urine) to identify and quantify the substances produced as the body processes a drug. By using this compound, scientists can employ isotope dilution mass spectrometry to accurately measure the concentration of the endogenously formed fexofenadine methyl ester metabolite.

The six deuterium (B1214612) atoms on the molecule give it a distinct mass signature that is easily differentiated from the naturally occurring, non-labeled metabolite by a mass spectrometer. This allows for unambiguous quantification, free from interference from other substances in the biological matrix. This precise measurement helps researchers:

Confirm the structure of the metabolite.

Determine the rate and extent of this specific biotransformation reaction.

Investigate the enzymes responsible for the esterification process.

By providing a tool for the accurate study of a minor metabolite, this compound contributes to a more detailed and comprehensive understanding of the complete biotransformation profile of fexofenadine.

Essential Role in Developing Robust and Accurate Bioanalytical Assays for Pharmaceutical Analysis

The development of reliable and validated bioanalytical methods is a cornerstone of drug development and clinical pharmacokinetics. This compound is an ideal internal standard for the quantification of the fexofenadine methyl ester metabolite or impurity in various samples. vulcanchem.com An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to samples before processing. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.

Stable isotope-labeled compounds are considered the "gold standard" for internal standards in mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). unc.edu This is because their behavior during sample extraction, chromatographic separation, and ionization is nearly identical to that of the unlabeled analyte. unc.edumedchemexpress.com The slight difference in mass allows the mass spectrometer to detect and measure both the analyte and the internal standard simultaneously.

The use of this compound as an internal standard in quantitative assays offers several key advantages, leading to more robust and accurate results. unc.edusynzeal.com

Table 1: Advantages of this compound as an Internal Standard

| Feature | Advantage in Bioanalytical Assays |

| Co-elution | Elutes from the chromatography column at virtually the same time as the unlabeled fexofenadine methyl ester, ensuring both compounds are subjected to the same conditions at the same time. |

| Similar Extraction Recovery | Experiences nearly identical losses or gains as the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction), providing effective correction for sample processing variability. |

| Correction for Matrix Effects | Helps to compensate for signal suppression or enhancement caused by other molecules in the sample matrix (e.g., plasma, urine), which is a common challenge in mass spectrometry. |

| Improved Precision & Accuracy | By correcting for variations in sample handling and instrument performance, its use significantly enhances the precision, accuracy, and overall reliability of the quantitative results. |

Implications for Advancing Research in Stable Isotope Labeling and Analytical Chemistry Methodologies

The application of this compound is emblematic of the broader impact of stable isotope labeling on analytical chemistry. The deliberate incorporation of heavy isotopes like deuterium (²H) into molecules has revolutionized the ability to trace, identify, and quantify compounds in complex biological and environmental systems. medchemexpress.com

This technique, known as isotope dilution analysis, provides a powerful methodology with significant implications:

Enhanced Specificity and Sensitivity: It allows for highly specific detection of target molecules even at very low concentrations, as the mass difference provides a clear signal distinct from background noise.

Gold Standard in Quantitative Analysis: Isotope dilution mass spectrometry is widely recognized as one of the most accurate and reliable methods for quantitative analysis, serving as a reference method for calibrating other analytical techniques.

Applications in Pharmacokinetics: The use of deuterated compounds like this compound is central to modern pharmacokinetic studies. medchemexpress.com It enables precise determination of drug absorption, distribution, metabolism, and excretion (ADME) parameters, which are critical for drug development.

The synthesis and application of compounds such as this compound drive innovation in analytical methodologies. It pushes for the development of more sensitive mass spectrometers and more sophisticated chromatographic techniques capable of resolving complex mixtures. This, in turn, advances the entire field of analytical chemistry, enabling more rigorous and detailed scientific investigation across various disciplines, from pharmaceutical sciences to environmental monitoring.

Future Research Trajectories and Methodological Innovations

Integration of Deuterated Probes with Emerging Analytical Platforms and High-Throughput Screening Approaches

The utility of deuterated probes like Fexofenadine-d6 Methyl Ester is set to expand with the advent of new analytical technologies. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics. chromatographyonline.com While typically used to probe the protein, the principle can be adapted to study drug-protein interactions in detail. Integrating deuterated ligands like this compound into HDX-MS workflows could provide high-resolution data on the specific binding site and the conformational changes induced in the target receptor upon binding.

Furthermore, emerging platforms like Atom Probe Tomography (APT), which can provide 3D atomic-scale imaging, present exciting future possibilities. arxiv.org Although currently focused on materials science, the adaptation of such technologies for biological systems could allow for the unprecedented visualization of how a deuterated drug is distributed within a cell or tissue. arxiv.org In high-throughput screening (HTS), deuterated compounds can serve as robust internal standards, improving the accuracy and reliability of large-scale automated assays designed to identify new drug candidates or characterize metabolic pathways. nih.gov

Expansion of Deuterated Analogues for Comprehensive Metabolomic and Pharmacokinetic Investigations

The use of deuterated analogues is a cornerstone of modern pharmacokinetic (PK) and metabolomic studies. researchgate.netiaea.org The substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. nih.gov This effect is particularly significant in reactions involving the cleavage of a carbon-hydrogen bond, which is often a rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes. nih.gov

By strategically placing deuterium atoms at sites of metabolism on the Fexofenadine (B15129) molecule, researchers can create analogues that are metabolized more slowly than the parent drug. nih.gov Studying these analogues alongside this compound provides a comprehensive picture of the drug's metabolic fate. This approach can help identify primary metabolic pathways, quantify the contribution of different enzymes, and discover previously unknown metabolites. researchgate.net Such studies are crucial for understanding drug-drug interactions, predicting patient variability in drug response, and designing new drugs with improved pharmacokinetic profiles. researchgate.netnih.gov

| Research Area | Application of Deuterated Analogue (e.g., this compound) | Key Benefit |

|---|---|---|

| Pharmacokinetics (PK) | Use as an internal standard in LC-MS/MS analysis. | Accurate quantification of the non-deuterated drug in biological samples. iaea.org |

| Metabolomics | Tracing the metabolic fate of the parent drug. | Identification and quantification of metabolites. researchgate.net |

| Metabolic Pathway Elucidation | Slowing metabolism at specific sites (kinetic isotope effect). | Determining the primary sites and enzymes involved in metabolism. nih.gov |

Computational Chemistry and Molecular Modeling in Deuterated Compound Research

Computational methods are becoming indispensable tools for understanding the subtle effects of deuteration on molecular properties and interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org For deuterated compounds like this compound, DFT calculations can provide deep insights into how isotopic substitution affects the molecule's electronic properties. doi.orgpnnl.gov The increased mass of deuterium compared to hydrogen leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds. This makes the C-D bond stronger and less reactive. mdpi.com

DFT studies can be used to:

Calculate the vibrational frequencies of C-H versus C-D bonds to quantify the strength difference.

Model the transition states of metabolic reactions to predict the magnitude of the kinetic isotope effect. fugaku100kei.jp

Analyze changes in electron density distribution and molecular orbitals resulting from deuteration.

These theoretical calculations complement experimental data, providing a fundamental understanding of why deuteration alters a drug's pharmacokinetic profile. doi.orgmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations can be used to model its interaction with metabolic enzymes, such as cytochrome P450s, or its target receptor, the histamine (B1213489) H1 receptor. nih.govnih.gov

By comparing the docking of deuterated and non-deuterated analogues, researchers can investigate whether the isotopic substitution alters the binding mode or affinity. mdpi.com While the changes are expected to be subtle, they can be significant in cases where hydrogen bonding or other weak interactions involving the substituted hydrogen atoms are critical for binding. mdpi.com Combining molecular docking with other computational methods like molecular dynamics simulations and experimental techniques such as HDX-MS can provide a detailed, dynamic picture of the enzyme-substrate interaction, helping to rationalize observed metabolic profiles and guide the design of future drug candidates. nih.gov

| Method | Application to this compound | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Analysis of electronic structure and bond energies. | Quantification of C-D bond strength and prediction of kinetic isotope effects. fugaku100kei.jpmdpi.com |

| Molecular Docking | Simulation of binding to target enzymes (e.g., CYPs) or receptors. | Prediction of binding orientation and affinity; understanding structure-activity relationships. nih.govnih.gov |

Q & A

What methodologies are recommended for quantifying Fexofenadine-d6 Methyl Ester in pharmacokinetic studies, and how can deuterium stability be ensured during analysis?

Basic Research Question

this compound is quantified using LC-MS/MS with protein precipitation for sample preparation. A validated method involves spiking plasma samples with the deuterated internal standard (Fexofenadine-d6) to correct for matrix effects and ionization variability . Chromatographic separation is achieved using a C18 column with a mobile phase of methanol and ammonium formate buffer (pH 3.5), achieving a retention time of ~1.2 minutes . To ensure deuterium stability:

- Use low-energy ionization (e.g., ESI) to prevent deuterium loss.

- Validate isotope integrity via extracted ion chromatograms comparing Fexofenadine-d6 and non-deuterated analogs .

How does the synthesis of this compound differ from its non-deuterated counterpart, and what analytical techniques confirm isotopic purity?

Basic Research Question

Synthesis involves deuterium exchange at six positions using deuterated reagents (e.g., D2O or deuterated methyl groups) during esterification. Key steps include:

- Methyl esterification of Fexofenadine-d6 with deuterated methanol (CD3OD) under acidic conditions .

- Isotopic purity verification via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm ≥99% deuterium incorporation .

What experimental design considerations are critical for assessing this compound’s role as an internal standard in metabolic studies?

Advanced Research Question

Design must address matrix effects and ion suppression :

- Parallel spiking : Add this compound to blank plasma and study samples to normalize recovery rates .

- Cross-validation : Compare results across multiple LC-MS systems (e.g., triple quadrupole vs. Q-TOF) to identify instrument-specific biases .

- Stability testing : Conduct freeze-thaw cycles and long-term storage (e.g., -80°C for 6 months) to ensure isotope integrity under varying conditions .

How can researchers resolve contradictions in this compound’s reported metabolic stability across different in vitro models?

Advanced Research Question

Contradictions often arise from enzyme source variability (e.g., human vs. rat microsomes) or incubation conditions :

- Standardize protocols : Use pooled human liver microsomes (HLM) with NADPH cofactors and control pH (7.4) and temperature (37°C) .

- Quantify metabolites : Employ MRM transitions for this compound and its oxidative products (e.g., N-oxide derivatives) .

- Statistical analysis : Apply ANOVA to compare degradation rates across models, adjusting for batch effects .

What chromatographic parameters optimize the separation of this compound from co-eluting metabolites in complex biological matrices?

Advanced Research Question

Key parameters include:

- Gradient elution : Start with 10% methanol, ramping to 90% over 5 minutes to resolve polar metabolites .

- Column chemistry : Use a HILIC column for hydrophilic interaction with metabolites like azacyclonol .

- Ion pairing : Add 0.1% formic acid to enhance ionization efficiency and reduce peak tailing .

How can researchers validate this compound’s stability under oxidative stress conditions relevant to environmental fate studies?

Advanced Research Question

Use forced degradation studies :

- Ozonation : Expose this compound to ozone (0.5–5 mg/L) in aqueous solutions at pH 7. Monitor degradation via LC-HRMS and identify byproducts (e.g., N-oxide derivatives) using fragmentation patterns .

- Kinetic modeling : Calculate pseudo-first-order rate constants (k) and half-lives (t1/2) under varying ozone concentrations .

What statistical approaches are recommended for optimizing the synthesis yield of this compound in deuterated solvent systems?

Advanced Research Question

Apply Taguchi experimental design to identify critical factors:

- Parameters : Catalyst concentration (0.5–1.5 wt%), reaction temperature (40–60°C), and molar ratio (1:6–1:12) .

- Orthogonal arrays : Use L9 (3^4) arrays to reduce experimental runs while testing interactions .

- S/N ratio analysis : Prioritize factors with the highest signal-to-noise ratios (e.g., catalyst concentration contributes 77.6% to yield variance) .

How do pharmacopeial guidelines (e.g., USP) inform the validation of this compound as a reference standard in regulatory assays?

Basic Research Question

USP guidelines require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.